molecular formula C19H15F3N2O3 B11478257 N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-4-(trifluoromethyl)benzamide

N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-4-(trifluoromethyl)benzamide

Cat. No.: B11478257
M. Wt: 376.3 g/mol
InChI Key: QVZQMKGDUANVJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-4-(trifluoromethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, an oxazole ring, and a trifluoromethyl-substituted benzamide moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-4-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the formation of the oxazole ring through cyclization reactions involving appropriate precursors. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, while the trifluoromethylbenzamide moiety is often synthesized using trifluoromethylation techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-4-(trifluoromethyl)benzamide has diverse applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme interactions and receptor binding.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: The compound’s unique properties make it valuable in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-3-(trifluoromethyl)benzamide
  • 4-methoxy-N-(4-methoxyphenyl)benzamide
  • 3-fluoro-N-(3-methoxyphenyl)benzamide

Uniqueness

N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-4-(trifluoromethyl)benzamide stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the oxazole ring and the trifluoromethyl group enhances its potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C19H15F3N2O3

Molecular Weight

376.3 g/mol

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C19H15F3N2O3/c1-26-15-8-4-12(5-9-15)17-10-16(27-24-17)11-23-18(25)13-2-6-14(7-3-13)19(20,21)22/h2-10H,11H2,1H3,(H,23,25)

InChI Key

QVZQMKGDUANVJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.